3-Amino-N-isobutyl-1-propyl-1H-pyrazole-4-carboxamide
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Overview
Description
3-Amino-N-isobutyl-1-propyl-1H-pyrazole-4-carboxamide is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-isobutyl-1-propyl-1H-pyrazole-4-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with 1,3-diketones, followed by functional group modifications to introduce the amino and carboxamide groups .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, often starting with readily available raw materials. The process may include steps such as nitration, reduction, and cyclization, followed by purification techniques like recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-isobutyl-1-propyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols)[][3].
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines[3][3].
Scientific Research Applications
3-Amino-N-isobutyl-1-propyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 3-Amino-N-isobutyl-1-propyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
- 4-Amino-2-methyl-5-propyl-2H-pyrazole-3-carboxylic acid amide
Uniqueness
3-Amino-N-isobutyl-1-propyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C11H20N4O |
---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
3-amino-N-(2-methylpropyl)-1-propylpyrazole-4-carboxamide |
InChI |
InChI=1S/C11H20N4O/c1-4-5-15-7-9(10(12)14-15)11(16)13-6-8(2)3/h7-8H,4-6H2,1-3H3,(H2,12,14)(H,13,16) |
InChI Key |
WNFBTKMDFJEXLO-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C(=N1)N)C(=O)NCC(C)C |
Origin of Product |
United States |
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